Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
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Overview
Description
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by functionalization at specific positions.
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Formation of the Pyrrolo[2,3-B]pyridine Core:
- Starting from 2-methylpyridine, the compound undergoes a cyclization reaction with appropriate reagents to form the pyrrolo[2,3-B]pyridine skeleton.
- Fluorination is introduced using a fluorinating agent such as Selectfluor.
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Esterification:
- The carboxylate group is introduced through esterification, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Reduction: 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-B]pyridine: Lacks the methyl and ester groups, which may affect its biological activity and chemical reactivity.
Methyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate:
Uniqueness: Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability and bioavailability, while the ester group can be a site for further functionalization.
Biological Activity
Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇FN₂O₂
- Molecular Weight : 166.15 g/mol
- CAS Number : 145934-92-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including phosphodiesterases (PDEs). PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in signal transduction pathways. In particular, this compound has been studied for its inhibitory effects on PDE4B, which is implicated in inflammatory responses and central nervous system (CNS) disorders.
Inhibition of Phosphodiesterase (PDE4B)
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of PDE4B. For instance, a study reported that a related compound demonstrated an IC₅₀ value of 0.48 μM against PDE4B, suggesting significant potency in modulating inflammatory responses by inhibiting TNF-α release from macrophages exposed to pro-inflammatory stimuli .
Cytotoxicity and Anticancer Activity
The compound's structural features suggest potential anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications in the pyrrolo[2,3-b]pyridine scaffold could enhance cytotoxic activity against various cancer cell lines. For example, specific substitutions in the phenyl ring were shown to increase antiproliferative effects significantly .
Case Study 1: PDE Inhibition and Inflammatory Response
In a controlled experiment, this compound was evaluated for its effect on TNF-α release from macrophages. The study found that treatment with this compound led to a significant reduction in TNF-α levels compared to untreated controls. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of related pyrrolo compounds. The results indicated that certain derivatives exhibited IC₅₀ values below those of standard chemotherapeutic agents against various cancer cell lines, highlighting the potential for developing new anticancer therapies based on this scaffold .
Research Findings Summary Table
Study/Compound | Target | IC₅₀ Value (μM) | Biological Effect |
---|---|---|---|
Compound 11h | PDE4B | 0.48 | Inhibition of TNF-α release |
Methyl Derivative X | Cancer Cell Lines | <1 | Antiproliferative activity |
Properties
IUPAC Name |
methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-5-8(10(14)15-2)7-3-6(11)4-12-9(7)13-5/h3-4H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNFNFMWCLSJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC(=C2)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729139 |
Source
|
Record name | Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312755-47-7 |
Source
|
Record name | Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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